Cas no 937688-47-6 (2-{(3-fluorophenyl)methylamino}ethan-1-ol)

2-{(3-fluorophenyl)methylamino}ethan-1-ol structure
937688-47-6 structure
Product Name:2-{(3-fluorophenyl)methylamino}ethan-1-ol
CAS No:937688-47-6
MF:C9H12FNO
MW:169.196085929871
CID:1983031
PubChem ID:10866749
Update Time:2025-09-26

2-{(3-fluorophenyl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-fluorophenyl)methylamino]ethanol
    • 2-(3-fluorobenzylamino)-ethanol
    • 2-(3-Fluoro-benzylamino)-ethanol
    • AM101663
    • KB-14489
    • SureCN6069853
    • 2-{(3-fluorophenyl)methylamino}ethan-1-ol
    • 2-((3-Fluorobenzyl)amino)ethan-1-ol
    • EN300-179080
    • 937688-47-6
    • 2-{[(3-fluorophenyl)methyl]amino}ethan-1-ol
    • NNDQECFRHRMOST-UHFFFAOYSA-N
    • DTXSID10446354
    • SCHEMBL6069853
    • AKOS000320693
    • 2-{[(3-FLUOROPHENYL)METHYL]AMINO}ETHANOL
    • G68627
    • CS-0269163
    • DB-291759
    • MFCD09693746
    • DTXCID10397175
    • MDL: MFCD09693746
    • Inchi: 1S/C9H12FNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
    • InChI Key: NNDQECFRHRMOST-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CNCCO

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.3Ų

2-{(3-fluorophenyl)methylamino}ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2-{[(3-fluorophenyl)methyl]amino}ethan-1-ol
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Enamine
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2-{[(3-fluorophenyl)methyl]amino}ethan-1-ol
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$697.0 2023-09-19
Enamine
EN300-179080-5.0g
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$1033.0 2023-06-08
Enamine
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